

# Rocbrutinib and BTK T747I Mutation Overview

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## Compound Focus: Rocbrutinib

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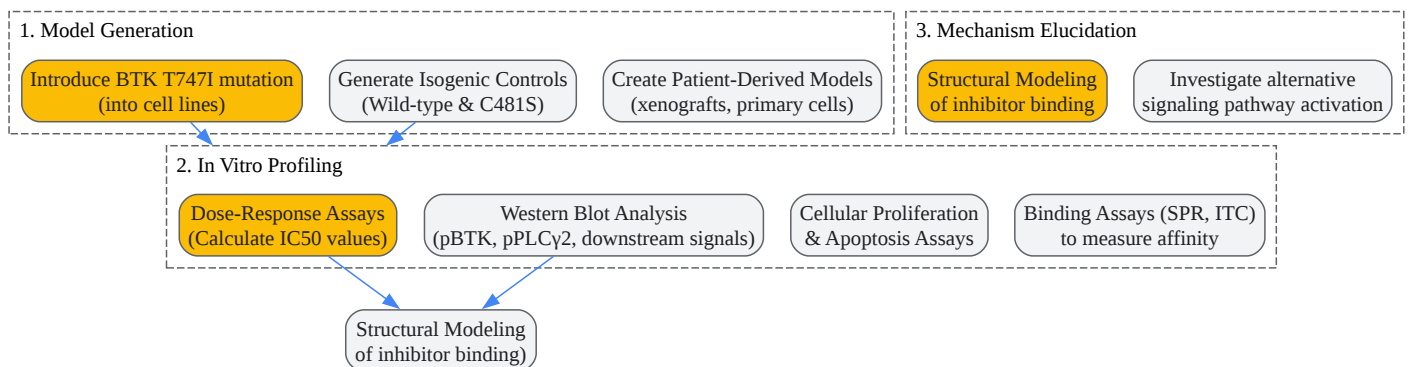
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The table below summarizes the key characteristics of **Rocbrutinib** and the T747I resistance mutation based on current literature.

Aspect	Details
<b>Rocbrutinib Profile</b>	Next-generation BTK inhibitor (BTKi); dual covalent and non-covalent binding mode; active against wild-type BTK, BTK with C481 mutations, and other non-C481 mutations [1].
<b>T747I Mutation</b>	Substitution of Threonine with Isoleucine at position 474 in the BTK kinase domain; a known resistance mutation for non-covalent BTKis like Pirtobrutinib; also confers resistance to certain covalent BTKis (Zanubrutinib, Tirabrutinib) and Rocbrutinib [2] [3] [4].
<b>Mechanism of Resistance</b>	The T474I mutation is proposed to disrupt the binding of specific BTK inhibitors, including Rocbrutinib, leading to reduced drug efficacy [2].
<b>Clinical/Preclinical Evidence</b>	In a phase 1 trial, Rocbrutinib showed an overall response rate of 78% in patients with prior BTKi resistance mutations [1]. A clinical case report documented the emergence of a BTK T474I mutation in a CLL patient following progression on Pirtobrutinib therapy [3].
<b>Prevalence &amp; Co-occurrence</b>	Emerging resistance mutation pattern; common in patients treated with non-covalent inhibitors (Pirtobrutinib) and some covalent inhibitors (Zanubrutinib, Tirabrutinib); can arise independently of the common C481S mutation [2] [4].

## Proposed Workflow for Investigating T747I Resistance

Based on the general understanding of resistance mechanisms, the following conceptual workflow outlines key experiments to study **Rocbrutinib** resistance. You would need to develop detailed, step-by-step protocols for each stage.



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## Key Experimental Parameters and Data Interpretation

For the dose-response and signaling experiments outlined above, the table below provides guidance on critical parameters and how to interpret the results.

Experiment Type	Key Parameters to Measure	Interpretation of Resistant Phenotype
Dose-Response Assays	IC50 value; Maximum inhibition (Imax); Hill slope	A significantly higher IC50 and/or reduced Imax for Rocbrutinib in T747I models compared to wild-type BTK [5].

Experiment Type	Key Parameters to Measure	Interpretation of Resistant Phenotype
<b>Signaling (Western Blot)</b>	Phospho-BTK (Y223); Phospho-PLCγ2 (Y759); downstream markers (pERK, pAKT)	Persistent phosphorylation of BTK and its substrate PLCγ2 after Rocbrutinib treatment in T747I models [2] [3].
<b>Cellular Phenotype</b>	Proliferation (e.g., CTG assay); Apoptosis (e.g., Caspase 3/7 activation)	Sustained cell proliferation and reduced apoptosis in T747I models at Rocbrutinib concentrations that are effective against wild-type BTK.
<b>Binding Affinity</b>	Dissociation constant (Kd); association/dissociation rates	A higher Kd (lower affinity) for Rocbrutinib binding to the T747I mutant BTK compared to the wild-type protein [2].

## Troubleshooting Common Experimental Challenges

- **Unexpected Low Resistance:** Ensure the expression of the mutant BTK is confirmed at the protein level (via sequencing or mass spectrometry) and that the cellular model is not relying on background wild-type BTK expression.
- **No Signal in Phospho-Blotting:** Optimize antibody validation for phospho-specific antibodies. Check for total protein levels to ensure the mutant BTK is expressed and stable.
- **High Variability in Cell-Based Assays:** Use early-passage cells and maintain consistent cell culture conditions. Employ robust positive (wild-type BTK) and negative (vehicle) controls in every experiment.

## Research FAQs and Future Directions

### How does T747I confer resistance compared to C481S?

- The **C481S** mutation prevents covalent binding of inhibitors like Ibrutinib [2] [3].
- The **T747I** mutation is a steric gatekeeper mutation that likely disrupts the binding of specific inhibitors through non-covalent interactions, potentially by altering the shape or electrostatics of the ATP-binding pocket [2].

### Are there treatment strategies to overcome T747I-mediated resistance?

- **BTK degraders** (e.g., BGB-16673, NX-2127) represent a promising post-resistance strategy as they function by eliminating the BTK protein rather than just inhibiting its activity [3].
- However, a mutation at **BTK A428D** has already been clinically reported to confer resistance to at least one BTK degrader, highlighting the ongoing challenge of resistance [3].

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